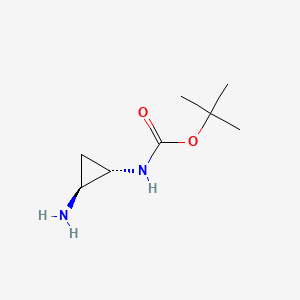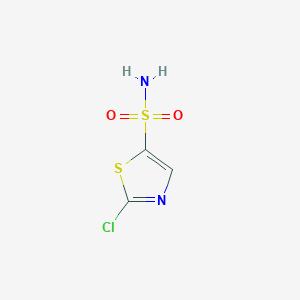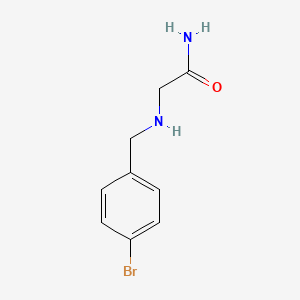
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)acetamide
Overview
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)acetamide, commonly known as BTAA, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism. BTAA has demonstrated potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mechanism of Action
BTAA works by inhibiting the activity of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)acetamide, which is a negative regulator of insulin signaling. This compound dephosphorylates insulin receptor substrate-1 (IRS-1), leading to the inhibition of insulin signaling and glucose uptake. By inhibiting this compound, BTAA enhances insulin signaling and glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and physiological effects:
BTAA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce body weight and adiposity in obese mice. BTAA has demonstrated anti-proliferative effects on cancer cells, suggesting potential anti-cancer activity. However, further research is needed to fully understand the biochemical and physiological effects of BTAA.
Advantages and Limitations for Lab Experiments
One advantage of using BTAA in lab experiments is its high selectivity for 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)acetamide, which allows for specific inhibition of this enzyme without affecting other phosphatases. However, one limitation is its relatively low potency, which may require higher concentrations to achieve significant inhibition of this compound. Additionally, BTAA has limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
Future Directions
There are several potential future directions for research on BTAA. One area of interest is the development of more potent analogs of BTAA with improved solubility and bioavailability. Another direction is the investigation of BTAA's effects on other metabolic pathways and disease states, such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, the potential anti-cancer activity of BTAA warrants further investigation, particularly in combination with other anti-cancer agents.
Scientific Research Applications
BTAA has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. BTAA has also been investigated for its effects on cancer cells, as 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)acetamide is overexpressed in many types of cancer. BTAA has demonstrated anti-proliferative effects on cancer cells and has been suggested as a potential anti-cancer agent.
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c16-9-15(18)17(10-12-2-1-7-21-12)11-3-4-13-14(8-11)20-6-5-19-13/h1-4,7-8H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKUPJQFZWCFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N(CC3=CC=CS3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)
![2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3371860.png)

![2-[(5-Formyl-2-furyl)methoxy]benzamide](/img/structure/B3371871.png)







![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide](/img/structure/B3371933.png)
![1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene](/img/structure/B3371934.png)